molecular formula C16H12N4O6S B2986670 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide CAS No. 886909-63-3

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2986670
CAS No.: 886909-63-3
M. Wt: 388.35
InChI Key: QNTWJZMFQCEKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group at position 5 and a 4-nitrobenzamide moiety at position 2. The oxadiazole ring is a five-membered aromatic heterocycle known for its electron-deficient nature, making it a key structural motif in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-27(24,25)13-8-4-11(5-9-13)15-18-19-16(26-15)17-14(21)10-2-6-12(7-3-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTWJZMFQCEKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide with structurally related oxadiazole and triazole derivatives, highlighting key substituents, molecular weights, and functional properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
N-(5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide Oxadiazole: 4-(methylsulfonyl)phenyl; Benzamide: 4-nitro Not provided Strong electron-withdrawing groups (nitro, methylsulfonyl); high polarity
N-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(1-pyrrolidinylsulfonyl)benzamide Oxadiazole: 4-(methylsulfonyl)phenyl; Benzamide: 4-(pyrrolidinylsulfonyl) 476.522 Pyrrolidinylsulfonyl group (moderate electron-withdrawing); potential for enhanced solubility
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide Oxadiazole: 4-chlorobenzylsulfanyl; Sulfonamide: 4-methylbenzenesulfonamide Not provided Sulfanyl group (electron-rich); chiral center; possible metabolic stability differences
4-(5-Furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline Oxadiazole: furan-2-yl; Aniline: unsubstituted Not provided Electron-donating furan group; applications in Schiff base synthesis
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole: 4-(phenylsulfonyl)phenyl; Thione group Not provided Triazole core (vs. oxadiazole); tautomeric thione-thiol forms; antimicrobial activity potential

Key Observations:

Substituent Effects: The nitro group in the target compound contrasts with the pyrrolidinylsulfonyl group in its analog (). The nitro group is more electron-withdrawing, which may reduce solubility compared to the pyrrolidinylsulfonyl substituent but enhance reactivity in electrophilic substitution reactions .

Heterocycle Core Differences :

  • 1,3,4-Oxadiazoles (target compound) are more electron-deficient than 1,2,4-triazoles (), affecting their binding affinities in biological targets. For example, triazoles in showed tautomerism (thione-thiol equilibrium), which is absent in oxadiazoles .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for analogous oxadiazoles, such as cyclization of hydrazide precursors (e.g., used furan-2-carbohydrazine for oxadiazole formation) . In contrast, triazole derivatives () require base-mediated cyclization of hydrazinecarbothioamides .

Applications :

  • Oxadiazoles with alkoxy substituents (e.g., ) are used in materials science (e.g., liquid crystals for chromatography), whereas sulfonyl/nitro-substituted analogs (target compound) are typically explored for bioactive properties .

Research Findings and Implications

  • Electronic Properties : The nitro and methylsulfonyl groups in the target compound create a highly electron-deficient aromatic system, which may favor interactions with biological targets like enzymes or receptors requiring polar binding pockets.
  • Biological Relevance : While biological data for the target compound are unavailable, structurally similar sulfonyl-containing oxadiazoles () are often investigated for antimicrobial or anti-inflammatory activities.
  • Material Science Potential: The rigidity of the oxadiazole core and strong dipole moments (due to nitro/sulfonyl groups) could make the compound suitable as a stationary phase in chromatography, akin to alkoxy-substituted oxadiazoles in .

Biological Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and associated research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C17H22N4O4SC_{17}H_{22}N_{4}O_{4}S

It features a complex structure with multiple functional groups that contribute to its biological activity. The IUPAC name for this compound is:

(2S,3S)-2-amino-3-[3-(4-methanesulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one .

Synthesis

The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide involves multi-step organic reactions typically starting from readily available phenolic compounds and incorporating the oxadiazole moiety through cyclization reactions. Specific methodologies may vary but often include:

  • Formation of the Oxadiazole Ring: Utilizing appropriate nitrating agents and coupling reactions.
  • Amidation: Reaction with amines to form the final amide structure.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy: Compounds similar to N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide have shown potent activity against strains such as MRSA, E. coli, and K. pneumoniae . The most effective derivatives demonstrated growth inhibition rates exceeding 85% against these pathogens.
CompoundTarget BacteriaGrowth Inhibition (%)
7gMRSA97.76
7aE. coli95.12
7hK. pneumoniae90.45

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties through COX inhibition assays:

  • COX Inhibition: The synthesized compounds exhibited selective inhibition of COX-2 over COX-1, with IC50 values ranging from 0.10 to 0.31 µM . This selectivity is crucial in minimizing gastrointestinal side effects often associated with non-selective NSAIDs.
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
7a9.140.1091.4
7b13.200.3142.6

Cytotoxicity Studies

Safety assessments of the compound were conducted using human embryonic kidney cell lines to evaluate cytotoxicity:

  • Cytotoxicity Results: The tested compounds displayed a high safety margin, indicating that their therapeutic doses were significantly lower than cytotoxic doses .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Antimicrobial Properties: A study published in Pharmaceutical Research highlighted the effectiveness of methylsulfonyl derivatives against various bacterial strains .
  • COX Selectivity Research: Another investigation focused on the selectivity of synthesized compounds towards COX enzymes, providing insights into their potential as safer anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.